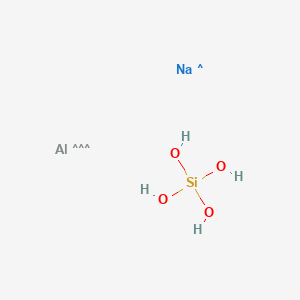

Aluminum;orthosilicic acid;sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum is a widely used metal that is present in many industrial and consumer products. Orthosilicic acid is a natural compound found in many plants and animals, and sodium is a common element found in salt. These three substances have been studied for their potential scientific research applications, including their mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mécanisme D'action

Aluminum can interfere with the function of certain enzymes and proteins in the brain, leading to oxidative stress and inflammation. Orthosilicic acid can stimulate the production of collagen and other extracellular matrix proteins, which are important for maintaining healthy bone tissue. Sodium can regulate the balance of fluids and electrolytes in the body, which is essential for proper cellular function.

Effets Biochimiques Et Physiologiques

Aluminum has been shown to increase the production of reactive oxygen species, which can damage cellular components such as DNA and proteins. Orthosilicic acid has been shown to improve bone mineral density and reduce the risk of osteoporosis. Sodium has been shown to regulate blood pressure and fluid balance in the body, which can affect overall cardiovascular health.

Avantages Et Limitations Des Expériences En Laboratoire

Aluminum, orthosilicic acid, and sodium have all been used in various lab experiments for their unique properties. Aluminum is a strong reducing agent and can be used in the synthesis of other compounds. Orthosilicic acid can be used to study the formation of collagen and other extracellular matrix proteins. Sodium can be used to study the effects of electrolyte balance on cellular function. However, these substances also have limitations, such as potential toxicity and the need for careful handling and disposal.

Orientations Futures

In the future, aluminum, orthosilicic acid, and sodium may continue to be studied for their potential roles in various scientific research applications. For example, aluminum may be further studied for its potential role in neurodegenerative diseases, and orthosilicic acid may be studied for its potential role in improving bone health. Sodium may also be studied for its potential role in regulating cellular metabolism and energy production.

Conclusion:

In conclusion, aluminum, orthosilicic acid, and sodium are three substances that have been studied for their potential scientific research applications. They each have unique properties and potential advantages and limitations for lab experiments. As research continues, these substances may continue to be studied for their potential roles in various scientific applications.

Méthodes De Synthèse

Aluminum is typically produced through the Bayer process, which involves extracting alumina from bauxite ore. Orthosilicic acid can be obtained from natural sources such as diatomaceous earth or synthesized through the hydrolysis of tetraethyl orthosilicate. Sodium is commonly obtained through the electrolysis of sodium chloride.

Applications De Recherche Scientifique

Aluminum has been studied for its potential role in neurodegenerative diseases such as Alzheimer's disease. Research has shown that aluminum can accumulate in the brain and may contribute to the development of these diseases. Orthosilicic acid has been studied for its potential role in bone health, as it is a precursor to the formation of collagen, a key component of bone tissue. Sodium has been studied for its role in regulating blood pressure and fluid balance in the body.

Propriétés

Numéro CAS |

12251-27-3 |

|---|---|

Nom du produit |

Aluminum;orthosilicic acid;sodium |

Formule moléculaire |

AlH4NaO4Si |

Poids moléculaire |

146.09 g/mol |

InChI |

InChI=1S/Al.Na.H4O4Si/c;;1-5(2,3)4/h;;1-4H |

Clé InChI |

SPPOVYALFLURKN-UHFFFAOYSA-N |

SMILES |

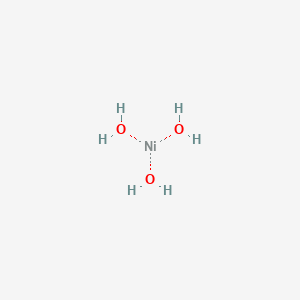

O[Si](O)(O)O.[Na].[Al] |

SMILES canonique |

O[Si](O)(O)O.[Na].[Al] |

Synonymes |

nepheline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.